molecular formula C4H10N2O2.2(HCl) B236908 Bastadin 12 CAS No. 134981-78-5

Bastadin 12

Cat. No.: B236908
CAS No.: 134981-78-5
M. Wt: 940.2 g/mol
InChI Key: XNGIESBQQZJDTL-LTEVTRLRSA-N
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Description

Bastadin 12 is a naturally occurring compound isolated from the marine sponge Ianthella basta. It belongs to the family of bromotyrosine-derived compounds known as bastadins. These compounds are characterized by their unique structural features, including brominated aryl units and α-oximinino amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bastadin-12 involves the coupling of o-brominated phenols with symmetrical iodonium salts to form the corresponding diaryl ethers. This method is particularly efficient for constructing the o-halogenated derivatives required for bastadin synthesis . The key steps include:

Industrial Production Methods

the general strategy involves the preparation of key intermediates, such as o-brominated diaryl ethers, followed by coupling and macrolactamization to form the final product .

Chemical Reactions Analysis

Types of Reactions

Bastadin 12 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bastadin-12 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Bastadin 12 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the structure and function of bromotyrosine-derived compounds.

    Biology: Investigated for its role in modulating calcium channels and other cellular processes.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

Bastadin 12 exerts its effects by modulating the activity of calcium channels, specifically the ryanodine receptor 1 (RyR1) and FK506-binding protein 12 (FKBP12) complex. It binds to a distinct site on the sarcoplasmic reticulum junctional protein, leading to the release of calcium ions from intracellular stores. This mechanism is crucial for various cellular processes, including muscle contraction and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bastadin 12

This compound is unique due to its specific binding affinity and modulatory effects on calcium channels. Unlike other bastadins, it exhibits a bimodal mechanism of action, acting as both an agonist and antagonist under different conditions. This dual functionality makes it a valuable tool for studying calcium signaling pathways and developing new therapeutic agents .

Properties

CAS No.

134981-78-5

Molecular Formula

C4H10N2O2.2(HCl)

Molecular Weight

940.2 g/mol

IUPAC Name

(12E,25Z)-16,21,32,36-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione

InChI

InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-34(46)26(42-48)14-20-10-22(36)31(44)30(16-20)50-32-23(37)11-19(12-24(32)38)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25-,42-26+

InChI Key

XNGIESBQQZJDTL-LTEVTRLRSA-N

SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br

Isomeric SMILES

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br

Synonyms

astadin 12
bastadin-12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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